molecular formula C13H20N2O3S B3920459 N~2~-(2,5-dimethylphenyl)-N~1~-ethyl-N~2~-(methylsulfonyl)glycinamide

N~2~-(2,5-dimethylphenyl)-N~1~-ethyl-N~2~-(methylsulfonyl)glycinamide

Cat. No. B3920459
M. Wt: 284.38 g/mol
InChI Key: NMVOLQBNSFGGBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(2,5-dimethylphenyl)-N~1~-ethyl-N~2~-(methylsulfonyl)glycinamide, also known as DMEP, is a chemical compound that has recently gained attention in scientific research. This compound is mostly used in the field of medicinal chemistry due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of N~2~-(2,5-dimethylphenyl)-N~1~-ethyl-N~2~-(methylsulfonyl)glycinamide in cancer cells involves the inhibition of tubulin polymerization, which is essential for the formation of the microtubule network that is required for cell division. N~2~-(2,5-dimethylphenyl)-N~1~-ethyl-N~2~-(methylsulfonyl)glycinamide binds to the colchicine-binding site on tubulin, which prevents the formation of the microtubule network and leads to the arrest of the cell cycle and induction of apoptosis.
Biochemical and Physiological Effects:
N~2~-(2,5-dimethylphenyl)-N~1~-ethyl-N~2~-(methylsulfonyl)glycinamide has been shown to have a low toxicity profile and exhibits minimal side effects. It has been found to be well-tolerated in animal studies, with no significant changes in body weight or organ function. In addition, N~2~-(2,5-dimethylphenyl)-N~1~-ethyl-N~2~-(methylsulfonyl)glycinamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One of the major advantages of N~2~-(2,5-dimethylphenyl)-N~1~-ethyl-N~2~-(methylsulfonyl)glycinamide is its potent cytotoxicity against cancer cells, which makes it a promising candidate for cancer therapy. In addition, its low toxicity profile and favorable pharmacokinetic profile make it a suitable candidate for further preclinical and clinical studies. However, one of the limitations of N~2~-(2,5-dimethylphenyl)-N~1~-ethyl-N~2~-(methylsulfonyl)glycinamide is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on N~2~-(2,5-dimethylphenyl)-N~1~-ethyl-N~2~-(methylsulfonyl)glycinamide. One area of research is the development of novel formulations of N~2~-(2,5-dimethylphenyl)-N~1~-ethyl-N~2~-(methylsulfonyl)glycinamide that can improve its solubility and bioavailability. Another area of research is the investigation of the synergistic effects of N~2~-(2,5-dimethylphenyl)-N~1~-ethyl-N~2~-(methylsulfonyl)glycinamide with other chemotherapeutic agents, which may enhance its efficacy against cancer cells. In addition, further studies are needed to elucidate the mechanism of action of N~2~-(2,5-dimethylphenyl)-N~1~-ethyl-N~2~-(methylsulfonyl)glycinamide in cancer cells and to identify the molecular targets of N~2~-(2,5-dimethylphenyl)-N~1~-ethyl-N~2~-(methylsulfonyl)glycinamide.

Scientific Research Applications

N~2~-(2,5-dimethylphenyl)-N~1~-ethyl-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic properties, particularly in the treatment of cancer. It has been found to exhibit potent cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer. In addition, N~2~-(2,5-dimethylphenyl)-N~1~-ethyl-N~2~-(methylsulfonyl)glycinamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells.

properties

IUPAC Name

2-(2,5-dimethyl-N-methylsulfonylanilino)-N-ethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S/c1-5-14-13(16)9-15(19(4,17)18)12-8-10(2)6-7-11(12)3/h6-8H,5,9H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMVOLQBNSFGGBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN(C1=C(C=CC(=C1)C)C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(2,5-dimethylphenyl)-N-ethyl-N~2~-(methylsulfonyl)glycinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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